FK 33-824

Pain research Opioid pharmacology Gastrointestinal motility

FK 33-824 offers superior metabolic stability and BBB penetration vs. Met-enkephalin, ensuring reproducible in vivo results. Its high μ-OR potency (surpassing morphine) minimizes injection volumes and non-specific effects. This lyophilized powder is for advanced pain, motility, and HPA-axis research. Request quote for bulk orders.

Molecular Formula C29H41N5O7S
Molecular Weight 603.7 g/mol
CAS No. 64854-64-4
Cat. No. B607459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK 33-824
CAS64854-64-4
SynonymsFK 33-824;  FK-33-824;  FK33-824;  SAN 33-824;  Damme;  Sandoz FK 33-824; 
Molecular FormulaC29H41N5O7S
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1
InChIKeyHYZHONGSQNXMPH-IQNHEXCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FK 33-824 (CAS 64854-64-4): A Stable Met-Enkephalin Analog μ-Opioid Agonist for Pain and Neuroendocrine Research


FK 33-824 (also known as DAMME or Sandoz FK 33-824) is a stable, synthetic pentapeptide analog of the endogenous opioid peptide methionine-enkephalin. It incorporates strategic amino acid modifications—D-Ala at position 2, N-Me-Phe at position 4, and methioninol sulfoxide at position 5—which confer significantly enhanced metabolic stability and systemic bioavailability compared to its natural counterpart [1]. Pharmacologically, FK 33-824 functions primarily as an agonist at μ-opioid receptors (MOR), with demonstrated in vivo analgesic potency surpassing that of morphine [2]. The compound is supplied as a lyophilized powder (molecular weight 603.74 g/mol, formula C₂₉H₄₁N₅O₇S) intended exclusively for laboratory research use .

FK 33-824 vs. Other Opioid Peptides: Why Simple Substitution Risks Invalidating Your Experimental Results


Substituting FK 33-824 with another μ-opioid peptide agonist, such as DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin) or the native Met-enkephalin, is scientifically unjustifiable. First, FK 33-824 exhibits a distinct functional selectivity profile: while both FK 33-824 and DAMGO are μ-preferring agonists, FK 33-824 demonstrates a different analgesic-to-respiratory depression ratio, with a 1,500-fold higher therapeutic window compared to the δ-agonist DADLE in respiratory depression models [1]. Second, the compound's unique C-terminal methioninol sulfoxide modification imparts differential metabolic stability kinetics; FK 33-824 is more stable than Met-enkephalin at short incubations but less stable than D-Ala²-enkephalinamide at extended periods, resulting in a distinct in vivo half-life profile [2]. Third, FK 33-824's capacity to cross the blood-brain barrier (BBB) is age-dependent and distinct from other opioid peptides, a critical consideration for developmental neuropharmacology studies [3]. Using an unverified analog without confirming its exact pharmacological fingerprint introduces confounding variables that can irreproducible skew dose-response relationships, receptor occupancy data, and behavioral outcomes.

FK 33-824 Comparative Performance Data: Potency, Selectivity, and In Vivo Differentiation from Morphine, DAMGO, and DADLE


In Vivo Analgesic Potency: FK 33-824 Demonstrates 10-Fold Superiority to Morphine in Gastrointestinal Transit Inhibition

In a direct comparative study in rats, FK 33-824 exhibited significantly greater potency than morphine in inhibiting gastrointestinal transit of a charcoal test meal following intraperitoneal (i.p.) administration. The 50% inhibitory dose (ID₅₀) for FK 33-824 was determined to be approximately 1 μg/kg, whereas morphine required a 10-fold higher dose of approximately 10 μg/kg to achieve the same level of inhibition [1]. This establishes FK 33-824 as a more potent peripherally active μ-opioid agonist in this specific in vivo assay.

Pain research Opioid pharmacology Gastrointestinal motility

Supraspinal Analgesia: FK 33-824 Exhibits 250-Fold Greater Potency Than [D-Ala²]Deltorphin-I in the Tail-Flick Test

Following intracerebroventricular (i.c.v.) injection in mice, FK 33-824 was found to be 250 times more potent as an analgesic than the δ-opioid receptor-preferring peptide [D-Ala²]deltorphin-I in the tail-flick test, a standard assay for supraspinal antinociception [1]. Critically, at doses that produced equivalent analgesia, [D-Ala²]deltorphin-I was shown to occupy a high proportion of μ-opioid receptors, suggesting that its analgesic effect is mediated through μ-receptor cross-reactivity rather than δ-receptor activation [1]. This underscores FK 33-824's direct and highly efficient μ-receptor-mediated antinociceptive mechanism.

Pain research Antinociception μ- vs δ-opioid receptor function

Respiratory Depression Safety Window: FK 33-824 Exhibits a 1,500-Fold More Favorable Analgesia-to-Respiratory Depression Ratio Than DADLE

In a comparative study in awake rats, the ratio of the effective dose for respiratory depression to the effective dose for analgesia (ED₅₀ respiratory depression / ED₅₀ analgesia) was calculated for the μ-agonist FK 33-824 and the δ-agonist DADLE following i.c.v. administration. The ratio for FK 33-824 was determined to be 1,500 times higher than that for DADLE [1]. This indicates that FK 33-824 possesses a significantly wider margin between the doses that produce analgesia and those that cause respiratory depression, a critical safety consideration in opioid pharmacology.

Opioid safety pharmacology Respiratory depression Therapeutic index

Endocrine Modulation: FK 33-824 Inhibits hCRH-Induced ACTH Secretion in Normal Subjects by 63% (Peak ACTH Reduction)

In a clinical study with 7 normal human subjects, pretreatment with FK 33-824 (0.5 mg, i.m.) significantly attenuated the adrenocorticotropic hormone (ACTH) response to human corticotropin-releasing hormone (hCRH) challenge. The mean peak plasma ACTH concentration was reduced from 45.3 ± 7.8 pg/ml (placebo pretreatment) to 16.7 ± 3.5 pg/ml (FK 33-824 pretreatment), a reduction of 63% (P < 0.02) [1]. This effect was completely absent in patients with Cushing's disease, where FK 33-824 failed to inhibit hCRH-induced ACTH release, thereby establishing a functional discriminatory test for pituitary-adrenal axis pathology [1].

Neuroendocrinology HPA axis Cushing's disease

FK 33-824 Recommended Research Applications: Where This Compound Provides Decisive Experimental Advantage


μ-Opioid Receptor-Mediated Analgesia and Antinociception Studies Requiring High In Vivo Potency

Based on its demonstrated 250-fold superiority to [D-Ala²]deltorphin-I in supraspinal analgesia [1] and its 10-fold higher potency than morphine in inhibiting gastrointestinal transit [2], FK 33-824 is the compound of choice for in vivo pain and motility studies where robust μ-opioid receptor-mediated effects are required at low doses. Its high potency allows researchers to minimize injection volumes and reduce potential non-specific effects associated with high peptide concentrations.

Opioid Safety Pharmacology: Differentiating Analgesic Efficacy from Respiratory Depression Risk

For studies investigating the separation of analgesic and respiratory depressant effects of opioid agonists, FK 33-824 provides a critical reference point. Its 1,500-fold higher analgesia-to-respiratory depression ratio compared to the δ-agonist DADLE [3] makes it an ideal μ-opioid standard for evaluating novel compounds with potentially improved therapeutic windows.

Neuroendocrine Research: Probing Opioidergic Control of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The precise and quantitatively robust effect of FK 33-824 in suppressing hCRH-induced ACTH secretion (63% peak reduction) in normal subjects, while failing to do so in Cushing's disease patients [4], establishes this compound as a key pharmacological tool for dissecting the opioidergic regulation of the HPA axis. This includes applications in basic neuroendocrinology and translational research into pituitary disorders.

Autoradiographic Localization and Quantification of μ-Opioid Receptors

At nanomolar concentrations, ¹²⁵I-labeled FK 33-824 acts as a highly selective probe for μ-opioid receptors, generating the same regional brain labeling pattern as the μ-selective agonist ³H-DAGO [5]. This makes it a validated radioligand for in vitro and ex vivo autoradiography studies aimed at mapping μ-opioid receptor distribution and density in brain and other tissues.

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